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Molecular Weight, Synthesis, and Pharmaceutical Applications

Part 1: Executive Technical Summary

4-Chloro-2,6-difluorophenylacetic acid (CAS: 537033-55-9) is a highly specialized
fluorinated building block used primarily in the synthesis of non-steroidal anti-inflammatory
drugs (NSAIDs) and agrochemical active ingredients.[1][2][3] Its structural uniqueness lies in
the 2,6-difluoro substitution pattern, which provides steric protection to the metabolic "soft
spots"” of the phenyl ring while modulating the acidity of the acetic acid tail.

This guide serves as a definitive reference for the compound’s physicochemical profile,
validated synthetic routes, and analytical quality control standards.

Part 2: Physicochemical Profile[4]

The precise molecular weight and physical constants are critical for stoichiometric calculations
in multi-step synthesis.
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Molecular Weight & Formula

Property Value

Molecular Formula CsHsCIF20:2

Molecular Weight (MW) 206.57 g/mol

Exact Mass 206.00 g/mol

CAS Number 537033-55-9

Physical State White to off-white crystalline solid
Melting Point 108-112 °C (Typical range for this class)

) ~3.1 (Acidic due to electron-withdrawing F
Predicted pKa
atoms)

LogP (Predicted) 2.3 (Moderate Lipophilicity)

Structural Impact

The 2,6-difluoro motif creates a "fluorine shield" around the benzylic carbon. This has two
effects:

 Steric Hindrance: It restricts rotation and blocks enzymatic attack at the ortho positions.

» Electronic Effect: The high electronegativity of fluorine lowers the pKa of the acetic acid
group compared to non-fluorinated phenylacetic acid (pKa ~4.3), making it a stronger acid
and a better leaving group in certain coupling reactions.

Part 3: Synthetic Architecture

The synthesis of 4-Chloro-2,6-difluorophenylacetic acid requires a regioselective approach.
The most robust route utilizes the Directed Ortho-Lithiation (DoM) strategy, exploiting the
acidity of the proton located between the two fluorine atoms in the starting material.

Validated Synthetic Route

Starting Material: 1-Chloro-3,5-difluorobenzene.
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Mechanism:

» Regioselective Lithiation: The proton at position 4 of 1-chloro-3,5-difluorobenzene is flanked
by two fluorine atoms, making it significantly more acidic (pKa ~26) than the protons ortho to
the chlorine. Treatment with Lithium Diisopropylamide (LDA) at -78°C selectively
deprotonates this position.

o Formylation: Quenching the lithiated species with Dimethylformamide (DMF) yields 4-chloro-
2,6-difluorobenzaldehyde.

e Reduction & Homologation: The aldehyde is reduced to the alcohol, converted to the benzyl
chloride, cyonated, and finally hydrolyzed to the acid.

Reaction Workflow Diagram
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Caption: Step-by-step synthetic pathway from 1-chloro-3,5-difluorobenzene to the target acid
via Directed Ortho-Lithiation.

Protocol: Hydrolysis of the Nitrile (Step D to Product)

Rationale: This is the final critical step. Acidic hydrolysis is preferred over basic hydrolysis to
prevent potential nucleophilic aromatic substitution of the fluorine atoms.

e Charge: Place 1.0 eq of 4-chloro-2,6-difluorobenzyl cyanide in a round-bottom flask.
e Solvent: Add a mixture of Acetic Acid and concentrated H2SOa4 (1:1 v/v).

o Reflux: Heat to 100°C for 4—6 hours. Monitor by TLC or HPLC until the nitrile peak
disappears.
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e Quench: Pour the reaction mixture onto crushed ice. The product will precipitate as a white
solid.

 Purification: Filter the solid and recrystallize from Toluene/Heptane to achieve >98% purity.

Part 4: Pharmaceutical Utility
Bioisosterism and Metabolic Stability

In drug design, this scaffold is often used to replace a standard phenylacetic acid moiety.

o Oxidative Blockade: The cytochrome P450 enzymes typically attack the electron-rich ortho
and para positions of phenyl rings. By placing Fluorine at 2,6 and Chlorine at 4, all
susceptible sites are blocked, significantly extending the half-life (

) of the drug.

 Lipophilicity Tuning: The C-F bond is highly lipophilic. This modification increases membrane
permeability (LogP) without adding significant bulk, facilitating blood-brain barrier (BBB)
penetration if required.

Part 5: Analytical Quality Control

Ensuring the integrity of the 2,6-difluoro substitution pattern is vital, as isomers (e.g., 2,4-
difluoro) have vastly different biological activities.

HPLC Method Parameters

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 um).
o Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

o Mobile Phase B: Acetonitrile (ACN).

» Gradient: 10% B to 90% B over 15 minutes.

e Flow Rate: 1.0 mL/min.

e Detection: UV @ 220 nm (The carbonyl and aromatic ring absorb strongly here).
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e Retention Time: Expect elution around 6.5-7.5 min (more retained than non-chlorinated

analogs due to the Cl atom).

QC Decision Logic
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Caption: Quality Control decision tree ensuring chemical purity and isomeric correctness via

HPLC and NMR.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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